(2S)-2-azido-3-phenylpropanoic acid;N-cyclohexylcyclohexanamine

Catalog No.
S994907
CAS No.
79410-36-9
M.F
C21H32N4O2
M. Wt
372.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-2-azido-3-phenylpropanoic acid;N-cyclohexylcy...

CAS Number

79410-36-9

Product Name

(2S)-2-azido-3-phenylpropanoic acid;N-cyclohexylcyclohexanamine

IUPAC Name

(2S)-2-azido-3-phenylpropanoic acid;N-cyclohexylcyclohexanamine

Molecular Formula

C21H32N4O2

Molecular Weight

372.5 g/mol

InChI

InChI=1S/C12H23N.C9H9N3O2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;10-12-11-8(9(13)14)6-7-4-2-1-3-5-7/h11-13H,1-10H2;1-5,8H,6H2,(H,13,14)/t;8-/m.0/s1

InChI Key

AKAIZEHUGUEJRK-WDBKTSHHSA-N

SMILES

C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)CC(C(=O)O)N=[N+]=[N-]

Canonical SMILES

C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)CC(C(=O)O)N=[N+]=[N-]

Isomeric SMILES

C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)C[C@@H](C(=O)O)N=[N+]=[N-]

L-Phenylalanine (L-Phe): A Versatile Amino Acid

N3-L-Phe-OH DCHA contains L-phenylalanine (L-Phe), an essential amino acid. L-Phe plays a crucial role in protein synthesis and serves as a precursor for various neurotransmitters, including dopamine and norepinephrine . Research suggests L-Phe may have applications in treating conditions like Parkinson's disease and depression .

DCHA: A Protecting Group

The DCHA group in N3-L-Phe-OH DCHA likely functions as a protecting group in organic synthesis. Protecting groups shield specific functional groups in a molecule while allowing modifications to other parts. This facilitates targeted chemical reactions. DCHA, also known as dicyclohexylamine, is a common protecting group for carboxylic acids .

Potential Applications

Based on the properties of its components, N3-L-Phe-OH DCHA could be a useful research tool in several areas:

  • Peptide Synthesis: The L-Phe moiety could be incorporated into peptides during synthesis, potentially leading to the development of novel drugs or research probes.
  • Chemical Biology: The DCHA protecting group could be strategically used to modify peptides containing L-Phe, allowing for the study of their structure and function.
  • Neurological Research: Given L-Phe's role in neurotransmitter production, N3-L-Phe-OH DCHA might be used in studies investigating neurological disorders.

N3-L-Phe-OH DCHA, also referred to as (2S)-2-azido-3-phenylpropanoic acid dicyclohexylammonium salt, is a derivative of the natural amino acid L-phenylalanine (L-Phe) []. It incorporates an azide group (N3) on the second carbon and a dicyclohexylammonium (DCHA) salt for improved solubility. L-Phe is a building block of proteins and plays various roles in the body, including neurotransmitter synthesis and hormone regulation. N3-L-Phe-OH DCHA is a synthetic compound used in scientific research, particularly in the field of bioconjugation [].


Molecular Structure Analysis

The key features of N3-L-Phe-OH DCHA's structure include:

  • A central L-phenylalanine backbone with a chiral center at the second carbon (S configuration) [].
  • An azide group (N3) attached to the second carbon, providing a reactive site for conjugation with other molecules [].
  • A carboxylic acid group (COOH) at the end of the molecule, contributing to its solubility and potential for further chemical modifications [].
  • A dicyclohexylammonium (DCHA) cation which balances the negative charge of the carboxylic acid, making the molecule more soluble in organic solvents [].

Chemical Reactions Analysis

A crucial reaction involving N3-L-Phe-OH DCHA is its participation in click chemistry, a type of reaction known for its efficiency and selectivity. The azide group on N3-L-Phe-OH DCHA reacts with an alkyne group on another molecule in a copper-catalyzed reaction to form a stable triazole linkage []. This reaction allows researchers to conjugate N3-L-Phe-OH DCHA with various biomolecules, such as antibodies, peptides, and drugs, for targeted delivery or functionalization [].


Physical And Chemical Properties Analysis

Specific data on melting point, boiling point, and solubility of N3-L-Phe-OH DCHA is not readily available. However, the presence of the DCHA group suggests improved solubility in organic solvents compared to the free carboxylic acid form []. The azide group is generally stable under physiological conditions but can react readily in click chemistry reactions [].

N3-L-Phe-OH DCHA itself doesn't have a known biological mechanism of action. However, its significance lies in its ability to be conjugated to other molecules via click chemistry. Once conjugated, the resulting molecule can have specific functions depending on the attached biomolecule. For example, conjugation with an antibody can enable targeted delivery of drugs to specific cells, while conjugation with a fluorescent probe can allow for visualization of biomolecules in living cells [].

Information on the specific safety hazards of N3-L-Phe-OH DCHA is limited. However, as a general precaution, it's advisable to handle the compound with gloves and proper personal protective equipment in a well-ventilated fume hood. Organic azide compounds can be potentially explosive under certain conditions, so consulting safety data sheets (SDS) for specific handling procedures is recommended [].

Dates

Modify: 2023-08-16

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